molecular formula C9H18O2 B2511249 2-Ethyl-3,4-dimethylpentanoic acid CAS No. 1936716-35-6

2-Ethyl-3,4-dimethylpentanoic acid

Cat. No.: B2511249
CAS No.: 1936716-35-6
M. Wt: 158.241
InChI Key: LGUMEXXIFXLLLJ-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid that is primarily known for its use as a lipid-lowering drug. This compound is also referred to as gemfibrozil.

Scientific Research Applications

2-Ethyl-3,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.

    Medicine: Primarily used as a lipid-lowering agent to treat hyperlipidemia and reduce the risk of cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Safety and Hazards

The safety information for 2-Ethyl-3,4-dimethylpentanoic acid is available in its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4-dimethylpentanoic acid can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane by propylene, followed by subsequent oxidation steps to introduce the carboxylic acid functional group . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize readily available raw materials. The process is designed to be cost-effective and efficient, with high yields and minimal by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of acyl chlorides and subsequent derivatives.

Mechanism of Action

The primary mechanism of action of 2-Ethyl-3,4-dimethylpentanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). These nuclear receptors regulate the expression of genes involved in lipid metabolism, leading to increased breakdown of fatty acids and reduced synthesis of triglycerides. The compound also enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering overall cholesterol levels.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpentanoic acid: A structurally similar compound with a different alkyl substitution pattern.

    2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the carboxylic acid functional group

Uniqueness

2-Ethyl-3,4-dimethylpentanoic acid is unique due to its specific branched structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to activate PPARs and regulate lipid metabolism sets it apart from other similar compounds, making it a valuable agent in the treatment of hyperlipidemia and related conditions.

Properties

IUPAC Name

2-ethyl-3,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-8(9(10)11)7(4)6(2)3/h6-8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUMEXXIFXLLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936716-35-6
Record name 2-ethyl-3,4-dimethylpentanoic acid
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